molecular formula C13H10BF3O2 B6343580 3-(Trifluoromethyl)biphenyl-4-ylboronic acid CAS No. 2121512-52-3

3-(Trifluoromethyl)biphenyl-4-ylboronic acid

Cat. No.: B6343580
CAS No.: 2121512-52-3
M. Wt: 266.03 g/mol
InChI Key: NARXNKQZKSMEQI-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)biphenyl-4-ylboronic acid is an organoboron compound with the molecular formula C13H10BF3O2. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the field of synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)biphenyl-4-ylboronic acid typically involves the borylation of 3-(Trifluoromethyl)biphenyl. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)biphenyl-4-ylboronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)biphenyl-4-ylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

3-(Trifluoromethyl)biphenyl-4-ylboronic acid can be compared with other boronic acids:

Conclusion

This compound is a valuable compound in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its stability, reactivity, and versatility make it an essential reagent in various fields, including chemistry, biology, medicine, and industry.

Properties

IUPAC Name

[4-phenyl-2-(trifluoromethyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BF3O2/c15-13(16,17)11-8-10(6-7-12(11)14(18)19)9-4-2-1-3-5-9/h1-8,18-19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARXNKQZKSMEQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C2=CC=CC=C2)C(F)(F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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